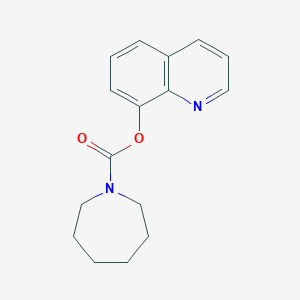![molecular formula C18H26N2O3S B4019481 1-[(4-methylphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B4019481.png)
1-[(4-methylphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 1-[(4-methylphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine often involves multi-step reactions, utilizing sulfonyl chlorides, piperidine, and other electrophiles. For example, Khalid et al. (2013) synthesized a series of O-substituted derivatives by coupling benzenesulfonyl chloride with piperidine under controlled pH conditions in aqueous media, followed by substitution with various electrophiles (Khalid et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectroscopic techniques like NMR, IR, and X-ray crystallography. Naveen et al. (2015) reported the crystal and molecular structure of a similar compound, showing the piperidine ring in a chair conformation and a distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2015).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, often involving substitutions at the sulfonyl or piperidine groups. For instance, Hu et al. (2001) prepared a series of phenyl sulfonamides by modifying the right-hand side of compounds, demonstrating the versatile reactivity of these molecules (Hu et al., 2001).
Physical Properties Analysis
The physical properties of these compounds, like melting points, solubility, and crystalline structure, are crucial for their practical applications. The synthesis and characterization studies often include these aspects, providing valuable information for further application and modification.
Chemical Properties Analysis
Chemical properties like acidity, basicity, and reactivity towards other chemical groups are essential for understanding the behavior of these compounds in various environments. Studies like those conducted by Khan et al. (2013) provide insights into these aspects through detailed spectral and structural analyses (Khan et al., 2013).
Aplicaciones Científicas De Investigación
Anticancer Applications
Researchers synthesized propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole structure, including the synthesis of ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate. These compounds were evaluated as potential anticancer agents, with some derivatives showing strong anticancer activity. This indicates the compound's utility in the synthesis of molecules with possible therapeutic benefits in cancer treatment (Rehman et al., 2018).
Antimicrobial Activity
Another study focused on the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives, which were evaluated for their antimicrobial activity against pathogens affecting tomato plants. This research showcases the compound's role in developing new antimicrobial agents with potential applications in agriculture (Vinaya et al., 2009).
Development of Selective Agonists
The compound has also been involved in the creation of novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists. These findings could be significant for developing new treatments targeting metabolic disorders or cardiovascular diseases by modulating beta(3) adrenergic receptors (Hu et al., 2001).
Anti-breast Cancer Activity
Compounds with a 1,2-dihydropyridine, thiophene, and thiazole structure incorporating the sulfone moiety have shown promising anti-breast cancer activity. These novel compounds have been evaluated against the human breast cancer cell line MCF7, indicating the potential for developing new anti-breast cancer therapies (Al-Said et al., 2011).
Propiedades
IUPAC Name |
[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-15-7-9-17(10-8-15)24(22,23)20-13-5-6-16(14-20)18(21)19-11-3-2-4-12-19/h7-10,16H,2-6,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIBXFULZBXXQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(4-Methylphenyl)sulfonyl]piperidin-3-yl}(piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3-{[2-(3-chlorophenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4019405.png)
![2-[(2,4-dichlorophenyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4019411.png)
![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]-3-phenylpropanamide](/img/structure/B4019417.png)
![N-[(2,4-dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methylbutanamide](/img/structure/B4019420.png)
![2-imino-10-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B4019421.png)
![4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-ol](/img/structure/B4019424.png)
![6-oxo-N-[2-(vinyloxy)ethyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-diene-11-carbothioamide](/img/structure/B4019430.png)
![ethyl 1-[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4019433.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4019440.png)


![ethyl 4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarboxylate](/img/structure/B4019475.png)
![(1R,9aR)-1-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B4019487.png)
